molecular formula C11H14N2O2 B13546202 6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B13546202
M. Wt: 206.24 g/mol
InChI Key: GLJWQTZKPUUPRZ-UHFFFAOYSA-N
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Description

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts such as palladium on carbon for reduction and bases like potassium carbonate for alkylation.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control over reaction conditions and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction: The quinoline ring can undergo hydrogenation to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 6-Carboxy-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one.

    Reduction: 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one.

    Substitution: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.

    Antimicrobial Activity: Exhibits activity against certain bacterial strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxyethyl groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinoline: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    2-Hydroxyethylquinoline: Lacks the amino group, reducing its potential for biological activity.

Uniqueness

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2

InChI Key

GLJWQTZKPUUPRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CCO

Origin of Product

United States

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